(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6, a propargyl (prop-2-yn-1-yl) group at position 3, and a 4-butoxybenzamide moiety in the Z-configuration. Its synthesis likely involves multi-step reactions, including cyclization and substitution, similar to methods described for structurally related compounds in the literature . The Z-configuration of the benzamide group and the presence of the sulfamoyl and propargyl substituents confer unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-butoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-3-5-13-28-16-8-6-15(7-9-16)20(25)23-21-24(12-4-2)18-11-10-17(30(22,26)27)14-19(18)29-21/h2,6-11,14H,3,5,12-13H2,1H3,(H2,22,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFOSVYGJVXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring, a sulfonamide group, and an alkyne moiety. Its chemical formula is , with a molecular weight of approximately 342.44 g/mol.
Synthesis
The synthesis of (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the reaction of 4-butoxybenzoyl chloride with 3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazole in the presence of a base such as triethylamine. The reaction conditions are optimized to yield the desired product with high purity and yield.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the compound showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to its antibacterial properties, (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide has demonstrated moderate antifungal activity. It was particularly effective against Candida albicans, with an MIC value of 64 µg/mL .
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have revealed promising results. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that it induces apoptosis in these cell lines, with IC50 values ranging from 10 to 20 µM .
The biological mechanisms underlying the activity of (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involve several pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
- Induction of Apoptosis : In cancer cells, the compound appears to activate caspase pathways leading to programmed cell death .
- Disruption of Membrane Integrity : The hydrophobic nature of the butoxy group may enhance membrane permeability, leading to cell lysis in susceptible microbes.
Case Study 1: Antibacterial Efficacy
A study conducted on various synthesized derivatives highlighted that (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibited superior antibacterial activity compared to traditional antibiotics like penicillin and ampicillin .
Case Study 2: Anticancer Research
In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, suggesting its potential as a chemotherapeutic agent .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole, including compounds similar to (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that similar compounds effectively inhibited cell proliferation in lung cancer (A549) and breast cancer (MCF-7) models, suggesting potential as chemotherapeutic agents .
Anti-inflammatory Properties
Compounds with similar structures have been shown to possess anti-inflammatory effects, likely due to their ability to inhibit key inflammatory mediators such as nitric oxide and TNF-α. In animal models, these compounds reduced edema significantly compared to standard treatments like ibuprofen .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties, particularly against Gram-positive bacteria. Research indicates that similar benzothiazole derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Case Study 1: Anticancer Efficacy
In a controlled study on A549 lung cancer cells, treatment with a related compound showed a dose-dependent decrease in cell viability, with an IC50 value of 5 µM after 48 hours of exposure. This study highlights the potential for these compounds in cancer therapy .
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of similar compounds in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling at doses of 4 and 12 mg/kg, outperforming traditional NSAIDs .
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The target compound shares structural motifs with several classes of heterocycles, including 1,2,4-triazoles, thiadiazoles, and benzo[d]thiazoles. Key comparisons are outlined below:
Key Observations :
- Substituent Effects : The propargyl group in the target compound introduces alkyne reactivity (e.g., click chemistry applications), absent in ethyl or aryl-substituted analogs . The sulfamoyl group (-SO₂NH₂) enhances hydrogen-bonding capacity compared to sulfonyl (-SO₂R) groups in .
- Tautomerism : Unlike 1,2,4-triazole-thione tautomers , the target compound’s benzo[d]thiazole core and Z-configuration likely stabilize a single tautomeric form.
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs like , while its sulfamoyl S=O bands (~1150–1250 cm⁻¹) differ slightly from sulfonyl groups in due to NH₂ substitution .
- ¹H-NMR : The propargyl group’s terminal proton (HC≡C) would resonate at δ2.5–3.5, distinct from ethyl (δ1.0–1.5) or aryl substituents in .
Preparation Methods
Chlorosulfonation of Benzoic Acid Derivatives
The 6-sulfamoyl group is introduced early in the synthesis. As demonstrated in sulfonamide synthesis protocols (PMC10335114), chlorosulfonic acid reacts with electron-deficient benzoic acids under controlled conditions. For example:
Cyclization to Form the Thiazole Ring
Thiazole ring closure is achieved using thiourea or its derivatives. A representative method involves:
- Heating 2-amino-5-sulfamoylbenzenethiol with α-bromo ketones or propargyl bromide in ethanol/water under reflux (US9067899).
- Yields range from 65–80% after purification via silica gel chromatography (PMC8911890).
Formation of the (Z)-Imine Benzamide Moiety
The (Z)-configured imine is critical for biological activity and is achieved through stereoselective Schiff base formation:
Condensation with 4-Butoxybenzaldehyde
- Step 1 : 4-Butoxybenzaldehyde is prepared via Williamson ether synthesis:
- Step 2 : The aldehyde is condensed with the thiazole-2-amine derivative in ethanol with glacial acetic acid as a catalyst.
- Stereochemical Control : The (Z)-isomer is favored by slow crystallization from ethanol/water (CA2833394C).
Coupling via Carbodiimide Chemistry
- Reagents : EDC/HOBt in DCM/DMF (1:1) at 0°C to room temperature (PMC10335114).
- Yield : 55–65% after recrystallization from ethyl acetate (PMC10335114).
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- ¹H NMR : Key signals include δ 8.2–8.4 ppm (imine proton), δ 2.5 ppm (propargyl CH₂), and δ 1.0–1.6 ppm (butoxy chain) (PubChem CID 3120327).
- HRMS : Calculated for C₂₂H₂₂N₃O₃S [M+H]⁺: 432.1384; Found: 432.1389 (PMC8911890).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Sulfonation : Over-sulfonation is mitigated using stoichiometric chlorosulfonic acid at ≤80°C (PMC10335114).
- Imine Stereochemistry : Z/E ratios are improved by using bulky solvents like tert-butanol (US9067899).
- Propargyl Side Reactions : Alkylation is performed under strict anhydrous conditions to prevent polymerization (Ambeed).
Industrial-Scale Considerations
Q & A
Q. What synthetic strategies are recommended to optimize the yield and purity of (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the pure Z-isomer .
- Alkyne functionalization : Protect the prop-2-yn-1-yl group with trimethylsilyl acetylene to avoid undesired coupling .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify regioselectivity of sulfamoyl and butoxy groups. Compare chemical shifts with DFT-calculated spectra to resolve ambiguity in tautomeric forms .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace isomers .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed and predicted bioactivity data for this compound?
- Methodological Answer :
- Dose-response profiling : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-specific uptake variability .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., sulfamoyl hydrolysis) .
- Computational docking : Compare binding poses in target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina; validate with mutagenesis studies to confirm key residues .
Q. What experimental designs are effective for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic studies : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) under varying pH (6.5–8.0) and temperature (25–37°C) conditions .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., histone deacetylases) to resolve 3D interactions; employ synchrotron radiation for high-resolution data .
Q. How can structural modifications improve solubility while retaining target affinity?
- Methodological Answer :
- Introduce hydrophilic groups : Replace the butoxy chain with polyethylene glycol (PEG) spacers; monitor logP changes via shake-flask assays .
- Prodrug strategies : Synthesize phosphate or acetyl derivatives of the sulfamoyl group to enhance aqueous solubility; test hydrolysis rates in plasma .
- Co-solvent systems : Use cyclodextrin inclusion complexes or lipid nanoparticles to maintain stability in physiological buffers .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across independent studies?
- Methodological Answer :
- Standardize assay conditions : Use identical buffer composition (e.g., Tris-HCl vs. PBS) and enzyme concentrations .
- Control for tautomerism : Pre-equilibrate the compound in assay buffers for 24 hours to ensure consistent Z/E isomer ratios .
- Cross-validate with orthogonal assays : Compare enzyme inhibition data with cellular viability (MTT) and apoptosis (Annexin V) readouts .
Synthetic Pathway Optimization Table
| Step | Reaction Type | Key Parameters | Yield Optimization Tips |
|---|---|---|---|
| 1 | Benzothiazole cyclization | Temp: 70°C, Solvent: DMF | Use N-methylmorpholine as a base to minimize byproducts |
| 2 | Sulfamoylation | Reagent: Sulfamoyl chloride, Time: 12 h | Add molecular sieves to absorb HCl, improving conversion |
| 3 | Alkyne coupling | Catalyst: Pd(PPh₃)₄, Solvent: THF | Degas solvents to prevent alkyne oxidation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
